molecular formula C16H10N4 B2418368 4'-Cyano-2,2': 6',2

4'-Cyano-2,2': 6',2"-terpyridine

Cat. No. B2418368
CAS RN: 81874-54-6
M. Wt: 258.284
InChI Key: KALLUAMTZFFSDE-UHFFFAOYSA-N
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Description

4’-Cyano-2,2’:6’,2"-terpyridine, commonly known as CN-terpy, is a derivative of pyridine. It is a tridentate ligand that can be prepared in two steps starting from 2-acetylpyridine . Due to the presence of three near-coplanar nitrogen donor atoms, it may be used as a metal-binding domain to form metallo-supramolecular structures .


Synthesis Analysis

The heteroleptic and homoleptic ruthenium(II) complexes of 4’-cyano-2,2’:6’,2"-terpyridine are synthesized by palladium catalyzed cyanation of the corresponding Ru(II) complexes of 4’-chloro-2,2’:6’,2"-terpyridine . The introduction of the strongly electron-withdrawing cyano group into the Ru(tpy)(2)(2+) moiety dramatically changes its photophysical and redox properties as well as prolongs its room temperature excited-state lifetime .


Molecular Structure Analysis

The preparation and characterization of a new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described . This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4’-(pyrrol-2-yl)-2,2’:6’,2"-terpyridine into acrylonitrile .


Chemical Reactions Analysis

An ionic Fe-based metal–organic-framework (MOF) containing nanoscale channels was readily assembled from ditopic 4’-pyridyl-2,2’:6’,2"-terpyridine (pytpy) and a simple iron (II) salt . The new Fe-based MOF material was employed as a precatalyst for syn-selective hydroboration of alkynes under mild, solvent-free conditions in the presence of an activator, leading to the synthesis of a range of trans-alkenylboronates in good yields .


Physical And Chemical Properties Analysis

4’-Cyano-2,2’:6’,2"-terpyridine has gained significant attention in recent decades due to its unique physical and chemical properties. The presence of three near-coplanar nitrogen donor atoms allows it to be used as a metal-binding domain to form metallo-supramolecular structures .

Scientific Research Applications

Synthesis of Multi-functionalized Terpyridine Molecules

The preparation and characterization of a new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described . This compound was obtained via a KF/alumina-catalyzed Michael addition of 4′- (pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile .

Fabrication of Modified Electrodes

Terpyridines and their metal complexes find a broad range of applications in many fields . Especially interesting are terpyridine molecules, which feature an additional five-membered heterocycle, such as pyrrole . These allow for the fabrication of modified electrodes via the electrochemical polymerization of terpyridine–metal complexes as thin films .

Sensor Applications

The electrodes obtained from the electrochemical polymerization of terpyridine–metal complexes can be utilized as sensors .

Preparation of Functionalized Thin Film Materials

Terpyridine–pyrrole derivatives, especially ones which are N-functionalized to the pyrrole moiety, may potentially be useful for the preparation of new functionalized thin film materials .

Supramolecular Materials

Research progress has been made in the field of π-conjugated terpyridines within the last decade . Supramolecular materials based on metal ion complexes of 2,2′:6′,2″-terpyridine derivatives have found manifold potential applications—from opto-electronic devices to life science .

Opto-electronic Devices

2,2′:6′,2″-terpyridine derivatives have found applications in opto-electronic devices . They are used as photoactive species in photovoltaic devices and polymer light-emitting diodes (PLEDs) .

Metallo-supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 2,2′:6′,2′′;-terpyridine may be used as a metal-binding domain to form metallo-supramolecular structures .

Catalysis

It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .

Mechanism of Action

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

Future Directions

The use of 4,2’:6’,4"-tpy and its 4’-substituted derivatives in coordination polymers and metallomacrocyclic complexes has been gaining interest . The facile functionalization of terpyridines in the 4’-position allows access to a large suite of building blocks . This represents a promising direction for future research and applications of 4’-Cyano-2,2’: 6’,2"-terpyridine.

properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLUAMTZFFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile

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